molecular formula C15H22N2O3 B14859237 Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate

Cat. No.: B14859237
M. Wt: 278.35 g/mol
InChI Key: ZZYISVWRGMOJTN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate: is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl and methyl groups, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The acetyl and methyl groups are introduced onto the pyridine ring through electrophilic aromatic substitution reactions.

    Carbamate Formation: The tert-butyl carbamate moiety is introduced by reacting the substituted pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the acetyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.

    Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate: Contains a methoxy group instead of an acetyl group.

    Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: Contains a chloro and hydroxyl group instead of acetyl and methyl groups.

Uniqueness

Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[2-(6-acetyl-4-methylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-10-8-12(17-13(9-10)11(2)18)6-7-16-14(19)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,19)

InChI Key

ZZYISVWRGMOJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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